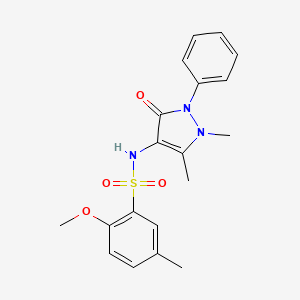
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as DPP, is a chemical compound that has been increasingly studied for its potential applications in scientific research. DPP is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of proteins that regulate cell cycle progression and apoptosis. Additionally, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of various enzymes and signaling pathways. Additionally, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for the development of cancer treatments with fewer side effects. However, one limitation of using N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is the development of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide-based cancer treatments that can be used in combination with other drugs to enhance their efficacy. Additionally, further investigation into the potential use of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is warranted. Finally, the development of new synthesis methods for N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide that improve its solubility and bioavailability could lead to the development of more effective treatments.
合成方法
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenylpyrazole in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide.
科学研究应用
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has been widely studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-10-11-16(26-4)17(12-13)27(24,25)20-18-14(2)21(3)22(19(18)23)15-8-6-5-7-9-15/h5-12,20H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSLQIAFMAAROU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)




![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)

![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)

![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)